3,5-Dimethyl-1-adamantanemethanol
Overview
Description
3,5-Dimethyl-1-adamantanemethanol is a chemical compound with the molecular formula C13H22O and a molecular weight of 194.32 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a hydroxymethyl group attached to a 3,5-dimethyladamantane . Adamantane is a type of diamondoid and forms a part of the structure of this compound .Physical and Chemical Properties Analysis
This compound has a melting point of 58-62 °C and a boiling point of 115 °C at 3mmHg . It has a density of 1.066±0.06 g/cm3 at 20 ºC 760 Torr . It is soluble in methanol .Scientific Research Applications
Catalytic Applications
Adamantane derivatives serve as co-catalysts in the co-homologation of alkanes and dimethyl ether to form larger branched alkanes. For instance, adamantane enhances hydride transfer rates to bound alkoxides from branched alkanes, facilitating the activation of C-H bonds in alkanes at lower temperatures. This process allows for the selective addition of C1 species to light alkanes, avoiding the need for carbon rejection and mitigating the formation of unsaturated by-products in the homologation of dimethyl ether or methanol (Simonetti et al., 2011). Additionally, in the presence of InI3 catalyst, adamantane increases the selectivity of the transformation of branched alkanes with methanol to produce heavier and more highly branched alkanes, serving as a hydride transfer agent and improving selectivity by minimizing side reactions such as isomerization and cracking (Bercaw et al., 2008).
Material Science
Adamantane derivatives influence the physical properties of binary mixtures, as demonstrated through measurements on densities, viscosities, refractive indices, and surface tensions of binary systems. These systems include adamantane derivatives mixed with 1-heptanol or cyclohexylmethanol. The study of these properties provides fundamental data for the optimization of new high-energy-density hydrocarbon fuels (Cao et al., 2014).
Chemical Synthesis
Adamantane derivatives are key in the synthesis of complex molecules, offering rigid frameworks that promote selective pathways in reactions. For example, the palladium complex with adamantane framework shows unprecedented selectivity in the isomerizing methoxycarbonylation of methyl oleate, highlighting the influence of the adamantyl framework on selectivity by destabilizing transition states of unselective pathways (Christl et al., 2014). Furthermore, regioselective [2+3]-cycloadditions of azomethine ylides with thioketones yield 1,3-thiazolidine derivatives, where adamantane derivatives act as critical components in the reaction, affecting the regioselectivity and the resulting molecular structure (Domagała et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWLWJAOIBEWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398780 | |
Record name | 3,5-Dimethyl-1-adamantanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26919-42-6 | |
Record name | 3,5-Dimethyl-1-adamantanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.